molecular formula C12H24N2O B1373366 2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide CAS No. 1251095-18-7

2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide

Cat. No. B1373366
CAS RN: 1251095-18-7
M. Wt: 212.33 g/mol
InChI Key: WNYZQXOHVJVHPQ-UHFFFAOYSA-N
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Description

2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide, also known as N-cyclohexylmethyl-2-amino-N,2-dimethylpropanamide (NCADMPA), is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. NCADMPA is a chiral compound, meaning its molecules are arranged in a specific way that affects the properties of the molecule. This molecule has been studied for its potential use in the synthesis of compounds and drugs, as well as its potential therapeutic effects.

Scientific Research Applications

Synthesis and Ligand Applications

2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide and similar compounds have been studied for their utility in synthesizing complex ligands. A study by Cheruzel et al. (2011) demonstrates the use of related compounds in synthesizing imidazole-amine ligands with varying second coordination sphere functional groups, which are significant in catalysis and pharmaceutical applications (Cheruzel et al., 2011).

Cyclization Reactions

Compounds similar to 2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide are also used in cyclization reactions. Dotsenko et al. (2013) explored the interaction of related compounds with 2-anilinomethylene derivatives, leading to the formation of pyrimidine-5-carboxamide derivatives. This reaction is valuable for developing novel organic compounds with potential applications in drug synthesis and materials science (Dotsenko et al., 2013).

Conformational Analysis

The conformational properties of α,α-disubstituted amino acids, related to 2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide, are critical in the design of structural mimics for proteins. Alemán and Casanovas (1994) conducted ab initio SCF calculations on low-energy conformations of similar compounds to assess the reliability of empirical potentials used in force-field methodologies, providing insights critical to protein modeling and drug design (Alemán & Casanovas, 1994).

Reagent in Organic Synthesis

Studies have also shown the utility of compounds structurally akin to 2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide as reagents in organic synthesis. For instance, the synthesis of 1,5-benzothiazepine dipeptide mimetics, as outlined by Gan and Ma (2009), employs related compounds in CuI-catalyzed coupling reactions, illustrating their significance in constructing complex organic molecules (Gan & Ma, 2009).

properties

IUPAC Name

2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-12(2,13)11(15)14(3)9-10-7-5-4-6-8-10/h10H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYZQXOHVJVHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N(C)CC1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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